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Compound of Interest

Compound Name: 2-Methylcyclooctanone

Cat. No.: B075978

IUPAC Name: 2-methylcyclooctan-1-one[1]

This technical guide provides a comprehensive overview of 2-methylcyclooctan-1-one, a
substituted cyclic ketone of interest to researchers, scientists, and drug development
professionals. This document details its chemical properties, synthesis methodologies, and
potential applications, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for 2-methylcyclooctan-1-one is not extensively available in
the literature, its properties can be estimated and compared with related compounds. The
following tables summarize key computed and experimental data for 2-methylcyclooctan-1-one
and its smaller analogs, 2-methylcyclohexanone and 2-methylcyclopentanone.

Table 1: General Properties of 2-Methylcyclooctanone
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Property Value Source
IUPAC Name 2-methylcyclooctan-1-one [1]
Molecular Formula CoH160 [1]
Molecular Weight 140.22 g/mol [1]
CAS Number 10363-27-6 [2]
Canonical SMILES Ccicccececececi=0 [1]
INChl=1S/C9H160/c1-8-6-4-2-
InChl [1]
3-5-7-9(8)10/h8H,2-7H2,1H3
MJIFIJFHIQZCMMKL-
InChlKey [1]
UHFFFAOYSA-N
Table 2: Computed Physicochemical Properties
2- 2- 2-
Property Methylcyclooctano = Methylcyclohexano Methylcyclopentan
he nhe one
XLogP3 2.6 1.5 0.9
Hydrogen Bond Donor
0 0 0
Count
Hydrogen Bond
yered 1 1 1
Acceptor Count
Rotatable Bond Count 0 0 0

Exact Mass

140.120115130 Da

112.088815002 Da

98.073164938 Da

Monoisotopic Mass

140.120115130 Da

112.088815002 Da

98.073164938 Da

Topological Polar

17.1 A2 17.1 A2 17.1 A2
Surface Area
Heavy Atom Count 10 8 7
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Data for 2-methylcyclohexanone and 2-methylcyclopentanone are provided for comparison.

Table 3: Experimental Physical Properties (Analog Comparison)

Property 2-Methylcyclohexanone 2-Methylcyclopentanone
Boiling Point 165-166 °C 144-145 °C

Density 0.925 g/mL at 25 °C 0.916 g/mL at 25 °C
Refractive Index (n20/D) 1.448 1.435

Specific experimental data for the boiling point and density of 2-methylcyclooctan-1-one are not
readily available.

Spectroscopic Data

Detailed spectroscopic data for 2-methylcyclooctan-1-one is limited. The following represents
expected spectral characteristics based on its structure and data from analogous compounds.

IH NMR Spectroscopy (Predicted) The proton NMR spectrum of 2-methylcyclooctan-1-one is
expected to show a complex pattern of overlapping multiplets for the methylene protons of the
cyclooctane ring. A doublet for the methyl group protons and a multiplet for the proton at the
chiral center (C2) are anticipated.

13C NMR Spectroscopy (Predicted) The carbon NMR spectrum should display a peak for the
carbonyl carbon around 210-220 ppm. The methyl carbon would appear at approximately 15-
25 ppm. The remaining methylene carbons of the ring would resonate in the upfield region.

Infrared (IR) Spectroscopy The IR spectrum of 2-methylcyclooctan-1-one is characterized by a
strong absorption band corresponding to the carbonyl (C=0) stretching vibration, typically
found in the range of 1700-1725 cm~*. Additional peaks corresponding to C-H stretching and
bending vibrations are also expected.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-methylcyclooctan-1-one are not widely
published. However, its synthesis can be achieved through established organic chemistry
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methodologies. Below are generalized protocols for its preparation.
1. Synthesis via Alkylation of Cyclooctanone

This method involves the deprotonation of cyclooctanone to form an enolate, followed by
reaction with a methylating agent.

e Step 1: Enolate Formation

o A solution of cyclooctanone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low
temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

o A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added
dropwise to the solution to deprotonate the a-carbon and form the lithium enolate.

o Step 2: Methylation

o A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the enolate
solution.

o The reaction mixture is allowed to warm to room temperature and stirred for a specified
period to ensure complete reaction.

e Step 3: Work-up and Purification

o The reaction is quenched by the addition of a saturated aqueous solution of ammonium
chloride.

o The organic layer is separated, and the aqueous layer is extracted with an organic solvent
(e.g., diethyl ether).

o The combined organic layers are washed with brine, dried over an anhydrous salt (e.qg.,
magnesium sulfate), and the solvent is removed under reduced pressure.

o The crude product is purified by column chromatography or distillation to yield 2-
methylcyclooctan-1-one.

2. Synthesis via Oxidation of 2-Methylcyclooctanol
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This protocol involves the oxidation of the corresponding secondary alcohol, 2-
methylcyclooctanol.

o Step 1: Preparation of Oxidizing Agent

o A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC),
Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base like
triethylamine), or Dess-Martin periodinane. The choice of reagent will depend on the
desired reaction conditions and scale.

o Step 2: Oxidation Reaction

o The chosen oxidizing agent is prepared in a suitable solvent (e.g., dichloromethane) under
an inert atmosphere.

o A solution of 2-methylcyclooctanol in the same solvent is added to the oxidizing agent at
an appropriate temperature (often 0 °C or room temperature).

o The reaction is monitored by thin-layer chromatography (TLC) until the starting material is
consumed.

e Step 3: Work-up and Purification

o The work-up procedure will vary depending on the oxidizing agent used. For a PCC
oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to
remove the chromium salts. For a Swern oxidation, the reaction is quenched with water,
and the layers are separated.

o The organic solvent is removed under reduced pressure, and the crude product is purified
by column chromatography or distillation.

Applications in Drug Development and Research

While 2-methylcyclooctan-1-one itself is not a widely studied therapeutic agent, the
cyclooctanone scaffold is of interest in medicinal chemistry. Substituted cyclooctanones have
been investigated for their potential biological activities, including antimicrobial and anticancer
properties.[3][4]
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A study on the synthesis and antimicrobial evaluation of a series of cyclooctanone derivatives
demonstrated that these compounds can exhibit moderate to high antibacterial and antifungal
effects against pathogenic microorganisms.[3] For instance, certain derivatives showed
excellent activity against Listeria monocytogenes.[3] This suggests that the cyclooctanone ring
can serve as a scaffold for the development of new anti-infective agents.

Signaling Pathways and Experimental Workflows

Given the limited specific biological data for 2-methylcyclooctan-1-one, a detailed signaling
pathway cannot be definitively described. However, based on the antimicrobial activity of
related cyclooctanone derivatives, a logical workflow for the screening and preliminary
mechanism of action studies can be proposed. The following diagram illustrates a typical
workflow for evaluating the antimicrobial potential of a compound like 2-methylcyclooctan-1-
one.

Synthesis and Characterization

[ Synthesis of \
2

-Methylcyclooctanonej

:

Purification and Minimum Inhibitory Minimum Bactericidal
Characterization (NMR, MS, IR) Concentration (MIC) Assay Concentration (MBC) Assay
Cell Membrane DNA Binding/ Enzyme Inhibition
Permeability Assay Integrity Assay Assay

Click to download full resolution via product page

Caption: Workflow for Antimicrobial Evaluation of 2-Methylcyclooctanone.

This workflow begins with the synthesis and characterization of the compound, followed by
primary screening to determine its minimum inhibitory concentration (MIC) and minimum
bactericidal concentration (MBC) against a panel of pathogenic microbes. Positive hits would
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then be subjected to further studies to elucidate their mechanism of action, which could involve
disrupting the cell membrane, interfering with DNA replication, or inhibiting essential enzymes.

Conclusion

2-Methylcyclooctan-1-one is a member of the cyclooctanone class of compounds, which holds
potential for further investigation in the field of drug discovery, particularly in the development of
new antimicrobial agents. While specific data for this compound is limited, this guide provides a
framework for its synthesis and evaluation based on established chemical principles and the
biological activities of related structures. Further research is warranted to fully characterize 2-
methylcyclooctan-1-one and explore its potential applications in medicinal chemistry and other
scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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